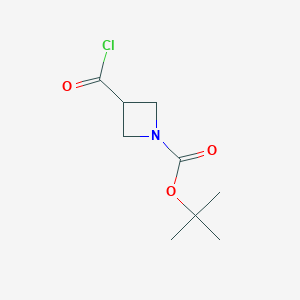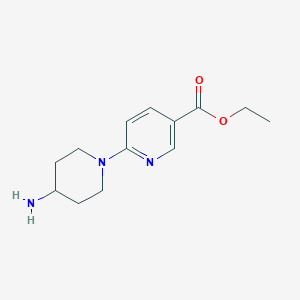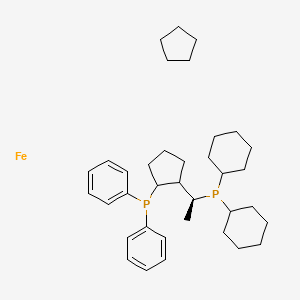
3-(3-iodophenyl)-3-oxopropanoic acid
Übersicht
Beschreibung
3-(3-iodophenyl)-3-oxopropanoic acid is an organic compound with the molecular formula C9H7IO3 It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propionic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-iodophenyl)-3-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-iodophenylacetonitrile with sodium hydroxide in water, followed by refluxing for 4 hours. The solution is then extracted with diethyl ether, and the aqueous phase is acidified with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-iodophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-iodophenyl)-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-iodophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the keto group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodophenylacetic acid
- 3-Iodotoluene
- 4-(p-Iodophenyl)butyric acid
Uniqueness
3-(3-iodophenyl)-3-oxopropanoic acid is unique due to the presence of both an iodine atom and a keto group, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo diverse chemical reactions makes it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C9H7IO3 |
|---|---|
Molekulargewicht |
290.05 g/mol |
IUPAC-Name |
3-(3-iodophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H7IO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
MDHICEGQTXCLTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[(3S)-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamate](/img/structure/B8643757.png)



![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)


![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)


